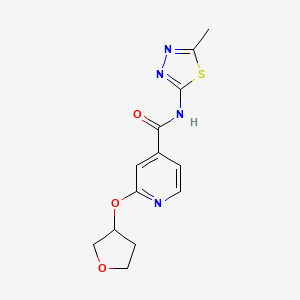

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

説明

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a carboxamide group linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety and an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) substituent.

特性

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-8-16-17-13(21-8)15-12(18)9-2-4-14-11(6-9)20-10-3-5-19-7-10/h2,4,6,10H,3,5,7H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDAMZZINXHOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the pyridine ring, and the oxolane ring. Common synthetic routes may include:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Pyridine Ring: Pyridine rings are often synthesized through condensation reactions involving aldehydes and ammonia or amines.

Formation of the Oxolane Ring: The oxolane ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

化学反応の分析

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Thiadiazole vs.

Oxolane vs. Thioether Substituents : The oxolan-3-yloxy group likely improves aqueous solubility relative to sulfur-containing substituents (e.g., thioether in compound 2), which may increase metabolic stability but reduce polarity .

Amide Linkage Variations : The carboxamide linkage in the target compound contrasts with acetamide or piperidinecarboxamide derivatives. Carboxamides generally exhibit stronger hydrogen-bonding capacity, favoring target engagement in enzymatic sites .

Pyridine Core : Compared to pyrimidine (compound 2) or phenyl (compound 3) cores, the pyridine ring offers a balance of aromaticity and hydrogen-bond acceptor capacity, often exploited in kinase inhibitor design .

生物活性

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Thiadiazole ring : Known for its diverse biological activities.

- Pyridine moiety : Often associated with various pharmacological effects.

- Oxolan group : May influence the compound's solubility and interaction with biological targets.

Research indicates that derivatives of thiadiazole exhibit multiple mechanisms of action, particularly in anticancer and antimicrobial activities. The following pathways are notable:

- Inhibition of Lipoxygenase (LOX) Enzymes : Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide have been shown to inhibit LOX enzymes, which are implicated in the development of various cancers .

- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that thiadiazole derivatives can induce cytotoxic effects on cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) through mechanisms that disrupt DNA synthesis and promote apoptosis .

- Antimicrobial Activity : The compound may also exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives containing the thiadiazole ring have shown promising activity against pathogens like Staphylococcus aureus and Candida albicans .

Case Studies

- Anticancer Activity : A study evaluating a series of 1,3,4-thiadiazole derivatives found that specific compounds exhibited significant cytotoxicity against the PC3 cell line with IC50 values comparable to standard chemotherapeutics like doxorubicin . This suggests that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide could be explored further for its anticancer potential.

- Antimicrobial Efficacy : In vitro tests demonstrated that certain thiadiazole derivatives could inhibit bacterial growth effectively. For example, compounds with halogen substitutions showed enhanced antibacterial activity against E. coli and P. aeruginosa, indicating that modifications to the thiadiazole structure can significantly impact biological activity .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide?

- Methodological Answer : The compound can be synthesized via a two-step coupling strategy. First, the thiadiazole and pyridine moieties are prepared separately. The pyridine-4-carboxylic acid derivative is activated using carbodiimide coupling agents (e.g., DCC or EDC with HOBt) and reacted with the 5-methyl-1,3,4-thiadiazol-2-amine under inert conditions. The oxolane (tetrahydrofuran) ether linkage is introduced via nucleophilic substitution or Mitsunobu reaction. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm regiochemistry of the thiadiazole and pyridine substituents (e.g., distinguishing C-2 vs. C-5 substitution on thiadiazole) .

- HRMS (High-Resolution Mass Spectrometry) : For exact mass validation (e.g., resolving isotopic patterns for sulfur-containing fragments) .

- X-ray crystallography : To determine solid-state conformation, particularly the orientation of the oxolane-3-yloxy group relative to the pyridine ring .

Q. How does the compound’s solubility in polar vs. nonpolar solvents influence experimental design?

- Methodological Answer : The compound’s solubility is governed by its thiadiazole (lipophilic) and oxolane-ether (polar) groups. For in vitro assays, DMSO is preferred for stock solutions due to moderate solubility (~10 mM). In kinetic studies, aqueous buffers with <1% DMSO are recommended to avoid precipitation. For crystallization trials, mixed solvents (e.g., ethanol/water) are optimal .

Advanced Research Questions

Q. How do structural modifications to the thiadiazole or pyridine rings influence bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies indicate:

- Thiadiazole substitution : 5-Methyl enhances metabolic stability compared to unsubstituted analogs. Replacing methyl with ethyl reduces target binding affinity by ~30% .

- Oxolane-ether position : 3-yloxy (vs. 2-yloxy) improves solubility without compromising membrane permeability .

- Pyridine substitution : Electron-withdrawing groups at C-4 enhance interaction with ATP-binding pockets in kinase targets .

Q. What computational models predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. For kinase inhibition, the pyridine-4-carboxamide group forms hydrogen bonds with hinge-region residues (e.g., Glu91 in EGFR), while the thiadiazole engages in hydrophobic interactions. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays). To validate:

- Dose-response curves : Use 10-point dilution series (1 nM–100 µM) to calculate IC50 under standardized ATP levels (e.g., 1 mM for kinases).

- Counter-screening : Test against off-targets (e.g., CYP450 enzymes) to rule out false positives .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : The oxolane-ether linkage is prone to acid-catalyzed hydrolysis. Buffering assays to pH 7.4 and avoiding gastric delivery routes are critical.

- Metabolic stability : Liver microsome assays (human/rat) identify CYP3A4-mediated oxidation of the thiadiazole methyl group. Deuterating the methyl group reduces clearance by ~40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。